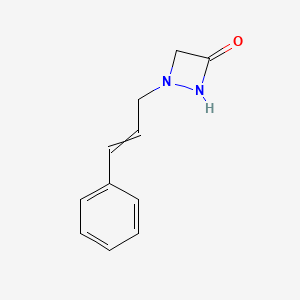
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one is an organic compound that belongs to the class of diazetidines. This compound features a diazetidine ring, which is a four-membered ring containing two nitrogen atoms, and a phenylprop-2-en-1-yl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable diazetidine precursor with a phenylprop-2-en-1-yl halide under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the diazetidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
化学反应分析
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylprop-2-en-1-yl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the diazetidine ring, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazetidine nitrogen can be replaced by other nucleophiles such as halides, thiols, or amines. These reactions often require the presence of a suitable catalyst or base to facilitate the substitution process.
科学研究应用
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are studied to understand its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its reactivity and versatility make it a useful component in various chemical manufacturing processes.
作用机制
The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
相似化合物的比较
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one can be compared with other similar compounds, such as:
1-(3-Phenylprop-2-en-1-yl)piperazine: This compound features a piperazine ring instead of a diazetidine ring. The presence of the piperazine ring can lead to different chemical reactivity and biological activity compared to the diazetidine analog.
1-(3-Phenylprop-2-en-1-yl)adamantane: This compound contains an adamantane core, which imparts unique steric and electronic properties. The adamantane core can influence the compound’s stability and reactivity in various chemical reactions.
The uniqueness of this compound lies in its diazetidine ring, which provides distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
79559-06-1 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-(3-phenylprop-2-enyl)diazetidin-3-one |
InChI |
InChI=1S/C11H12N2O/c14-11-9-13(12-11)8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,14) |
InChI 键 |
DDTALTXIRWWECP-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NN1CC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


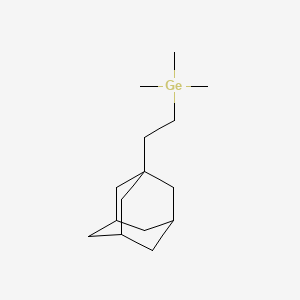
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

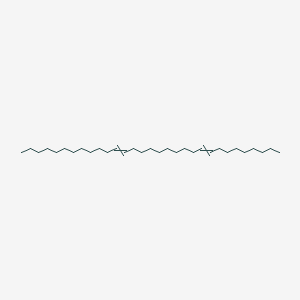

![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
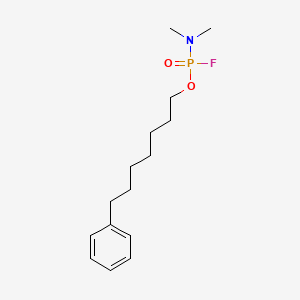
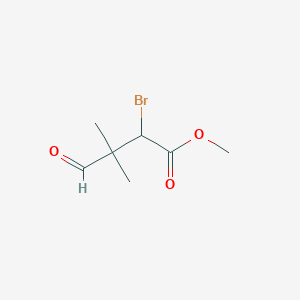
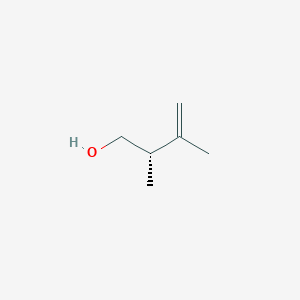

![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
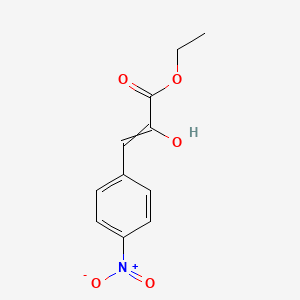
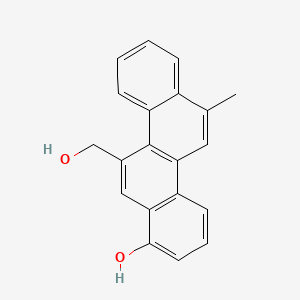
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
